molecular formula C20H31N2O9P B607538 Fosmetpantotenate CAS No. 1858268-66-2

Fosmetpantotenate

Numéro de catalogue B607538
Numéro CAS: 1858268-66-2
Poids moléculaire: 474.4468
Clé InChI: HUWUHKIPYXWUPN-YVRVQSMLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fosmetpantotenate, also known as RE-024, is a phosphopantothenic acid prodrug . It is currently in clinical development for the treatment of pantothenate kinase-associated neurodegeneration (PKAN), a rare and life-threatening neurological disorder . The aim of this therapy is to replenish phosphopantothenic acid in patients .


Synthesis Analysis

In cells, the phosphorylation of pantothenic acid to generate phosphopantothenic acid by the pantothenate kinase enzymes is the first step in coenzyme A synthesis . Fosmetpantotenate is designed to replace reduced phosphopantothenic acid in pantothenate kinase 2-deficient tissues .


Molecular Structure Analysis

Fosmetpantotenate is a colorless oil containing two chiral carbon atoms with known absolute stereochemistry . It masks phosphopantothenic acid (PPA) with a methyl ester at the pantothenic acid carboxylate, a phenol phosphoester, and an alanine methyl ester phosphoramidate .


Chemical Reactions Analysis

The rate of fosmetpantotenate metabolism in blood is species-dependent . Following administration of isotopically labeled-fosmetpantotenate to mice, approximately 40% of liver coenzyme A and 50% of brain coenzyme A originated from isotopically labeled-fosmetpantotenate .

Applications De Recherche Scientifique

Pivotal Trial Design and Methodology

Fosmetpantotenate has been the subject of significant research, particularly in relation to pantothenate kinase-associated neurodegeneration (PKAN), a rare neurodegenerative disease. A pivotal study, the FOsmetpantotenate Replacement Therapy (FORT) trial, was designed as a randomized, double-blind, placebo-controlled trial to explore the efficacy and safety of fosmetpantotenate in PKAN patients aged 6–65 years. This trial required the creation of a novel patient-reported outcome measure, the Pantothenate Kinase-Associated Neurodegeneration–Activities of Daily Living scale, specifically relevant to PKAN to evaluate motor functioning changes as a primary efficacy endpoint in clinical trials (Klopstock et al., 2019).

Mechanism of Action and Efficacy in Nonclinical Models

Another study investigated fosmetpantotenate as a phosphopantothenic acid prodrug in the treatment of PKAN, aiming to replenish phosphopantothenic acid in patients. This research found that fosmetpantotenate restored coenzyme A in neuroblastoma cells and was permeable in a blood-brain barrier model, supporting the hypothesis that it replaces reduced phosphopantothenic acid in PKAN-affected tissues (Elbaum et al., 2018).

Open-Label Fosmetpantotenate Therapy in PKAN

An open-label study explored the use of fosmetpantotenate in a single patient with later-onset PKAN. The patient demonstrated improvement in clinical parameters such as the Unified Parkinson's Disease Rating Scale and the Barry-Albright Dystonia Scale, among others. This case provided preliminary evidence for the potential of fosmetpantotenate in PKAN treatment and underscored the need for further controlled trials (Christou et al., 2017).

Development of Cyclic Phosphopantothenic Acid Prodrugs

Research has also focused on developing cyclic phosphate prodrugs of phosphopantothenic acid, with fosmetpantotenate being an oral PPA prodrug. A new PANk2-/- knockout model was developed to evaluate CoA regeneration in brain cells, with studies showing the potential of this class of prodrugs to deliver PPA to the brain following oral administration (Auciello et al., 2020).

Orientations Futures

Fosmetpantotenate is currently in clinical development for the treatment of PKAN . The ongoing Phase 3 FORT Study aims to make a meaningful difference for the PKAN community by providing the opportunity to deliver the first approved therapy .

Propriétés

IUPAC Name

methyl (2S)-2-[[[(3R)-3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N2O9P/c1-14(19(26)29-5)22-32(27,31-15-9-7-6-8-10-15)30-13-20(2,3)17(24)18(25)21-12-11-16(23)28-4/h6-10,14,17,24H,11-13H2,1-5H3,(H,21,25)(H,22,27)/t14-,17-,32?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWUHKIPYXWUPN-YVRVQSMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NP(=O)(OCC(C)(C)C(C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NP(=O)(OCC(C)(C)[C@H](C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosmetpantotenate

CAS RN

1858268-66-2
Record name Fosmetpantotenate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1858268662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
74
Citations
D Elbaum, MG Beconi, E Monteagudo, A Di Marco… - PLoS …, 2018 - journals.plos.org
… the hypothesis that fosmetpantotenate acts to … of fosmetpantotenate on shRNA PanK2 knocked down cells. To this end we treated cells with varying concentrations of fosmetpantotenate (…
Number of citations: 32 journals.plos.org
T Klopstock, A Videnovic, AT Bischoff… - Movement …, 2021 - Wiley Online Library
… -label, fosmetpantotenate … the Fosmetpantotenate Replacement Therapy (FORT) pivotal trial. The FORT pivotal trial was conducted to examine whether treatment with fosmetpantotenate …
YP Christou, GA Tanteles, E Kkolou… - Case Reports in …, 2017 - hindawi.com
… In contrast, fosmetpantotenate has been shown to … , microdialysis sampling detected fosmetpantotenate in the brain at levels … oral replacement therapy with fosmetpantotenate in a …
Number of citations: 20 www.hindawi.com
T Klopstock, ML Escolar, RD Marshall… - Clinical …, 2019 - journals.sagepub.com
… of fosmetpantotenate in patients with pantothenate kinase-associated neurodegeneration aged 6–65 years. The FOsmetpantotenate … of the FOsmetpantotenate Replacement Therapy …
Number of citations: 13 journals.sagepub.com
YP Christou, GA Tanteles, E Kkolou, A Ormiston… - 2017 - academia.edu
… In contrast, fosmetpantotenate has been shown to … , microdialysis sampling detected fosmetpantotenate in the brain at levels … oral replacement therapy with fosmetpantotenate in a …
Number of citations: 0 www.academia.edu
L Orsatti, MV Orsale, P di Pasquale, A Vecchi… - Plos one, 2021 - journals.plos.org
… These results were in accordance with the corresponding values obtained after intrastriatal infusion of labelled-fosmetpantotenate (CoASH 124 ± 13 h, acetylCoA 117 ± 11 and total …
Number of citations: 7 journals.plos.org
N Thakur, T Klopstock, S Jackowski… - Movement …, 2021 - Wiley Online Library
… , fosmetpantotenate is a prodrug that may deliver phosphopantothenate to cells. Cell membrane permeability of fosmetpantotenate … After fosmetpantotenate enters cells, it is metabolized …
V Iankova, I Karin, T Klopstock, SA Schneider - Frontiers in Neurology, 2021 - frontiersin.org
… substrate (eg, fosmetpantotenate or 4′-phosphopantetheine for PKAN) in order to bypass the defective enzyme. A recent randomized controlled trial of fosmetpantotenate, however, …
Number of citations: 36 www.frontiersin.org
F Greblikas, M Escolar… - ANNALS OF …, 2018 - … ST, HOBOKEN 07030-5774, NJ USA
Number of citations: 1
M Karol, X Pan-Zhou… - ANNALS OF …, 2017 - … ST, HOBOKEN 07030-5774, NJ USA
Number of citations: 0

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.